trans-2,cis-6-Nonadienal
Description
Historical Context of Research and Initial Characterization
The initial intrigue surrounding trans-2,cis-6-nonadienal stemmed from its identification as a key contributor to the characteristic fresh aroma of cucumbers (Cucumis sativus). dss.go.th Early research focused on isolating and characterizing the volatile components of cucumber, leading to the identification of this nine-carbon aldehyde as a principal odorant. wikipedia.orgdss.go.th Subsequent studies in the mid to late 20th century further solidified its role as a potent flavor compound, not only in cucumbers but also in other fruits and vegetables like melons and freshly cut watermelon. wikipedia.orgfrontiersin.org The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), was instrumental in the precise identification and quantification of this compound in various natural sources. mdpi.com Its biosynthesis was later elucidated, with isotopic labeling studies indicating its formation from the oxidative degradation of α-linolenic acid, a common polyunsaturated fatty acid in plants. wikipedia.orggoogle.com This process involves the enzymatic action of hydroperoxide lyases. wikipedia.orgdss.go.th
Significance as a Key Volatile Organic Compound in Biological Systems
This compound is a prominent member of the "green leaf volatiles" (GLVs), a class of compounds released by plants upon tissue damage. frontiersin.org These compounds are crucial mediators in plant-insect interactions, influencing behaviors such as feeding, mating, and oviposition. frontiersin.orgresearchgate.net Research has shown that this compound can act as an attractant or repellent for different insect species. ontosight.aihebmu.edu.cn For instance, it has been identified as a component of the volatile blend from host plants that can elicit antennal responses in certain insects. hebmu.edu.cn
Beyond its role in plant-insect communication, this compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness in inactivating pathogenic bacteria, highlighting its potential as a natural defense compound in plants. researchgate.net Furthermore, its presence has been detected in various microalgae, where it contributes to their characteristic odor profiles. frontiersin.org
Overview of Current Academic Research Perspectives for this compound
Contemporary research on this compound is multifaceted, extending from fundamental chemical synthesis and analysis to its application in food science and its role in ecological systems.
Chemical and Analytical Research: Current studies continue to refine methods for the synthesis and purification of this compound and its isomers. sigmaaldrich.com The investigation of its chemical reactions, such as oxidation to carboxylic acids and reduction to trans-2,cis-6-nonadien-1-ol, remains an active area of research. Advanced analytical techniques are being employed to detect and quantify this compound with high sensitivity in complex matrices. mdpi.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | nih.gov |
| Molecular Weight | 138.21 g/mol | nih.govbiosynth.com |
| Boiling Point | 94-95 °C at 18 mmHg | sigmaaldrich.com |
| Density | 0.86 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.474 | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | ulprospector.com |
| Solubility | Insoluble in water, soluble in organic solvents | ulprospector.com |
Food Science and Flavor Chemistry: In the realm of food science, research focuses on understanding the contribution of this compound to the flavor profiles of various foods and beverages, including fruits, vegetables, and even bread crust. wikipedia.orgulprospector.com The ratio of this compound to other volatile compounds, such as (E)-2-nonenal, is considered a critical factor in determining the characteristic flavor of cucumber. nih.gov Studies also explore its stability and formation during food processing. dss.go.th
Biological and Ecological Research: The ecological significance of this compound continues to be a major research focus. Scientists are investigating its precise role in mediating plant-herbivore and plant-pathogen interactions. frontiersin.orgresearchgate.net Its potential as a natural repellent for certain insects is being explored for applications in pest management. dss.go.th Furthermore, research delves into the enzymatic pathways responsible for its biosynthesis in different plant species and the factors that influence its production. frontiersin.orgnih.gov
Interactive Data Table: Research Applications of this compound
| Research Area | Application | Key Findings | Source |
| Flavor Chemistry | Characterization of food aromas | Identified as a key odorant in cucumbers and melons. | wikipedia.orgdss.go.th |
| Plant-Insect Interactions | Investigation of insect behavior | Acts as a signaling molecule, influencing insect attraction and repulsion. | ontosight.aihebmu.edu.cn |
| Antimicrobial Studies | Evaluation of antibacterial activity | Demonstrates inhibitory effects against pathogenic bacteria. | researchgate.net |
| Biocatalysis | Enzymatic production of flavor compounds | Plant enzymes can be used for the biosynthesis of the compound. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6Z)-nona-2,6-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHMHHBBBSGHB-ODYTWBPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047104 | |
| Record name | trans,cis-2,6-Nonadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Slightly yellow liquid; powerful, violet, cucumber | |
| Record name | 2,6-Nonadienal, (2E,6Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nona-2-trans-6-cis-dienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
94.00 to 95.00 °C. @ 18.00 mm Hg | |
| Record name | Violet-leaf aldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Soluble in most fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | Violet-leaf aldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Nona-2-trans-6-cis-dienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.850-0.870 | |
| Record name | Nona-2-trans-6-cis-dienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
557-48-2, 26370-28-5 | |
| Record name | (E,Z)-2,6-Nonadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | trans-2,cis-6-Nonadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557482 | |
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| Record name | 2,6-Nonadienal, (2E,6Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans,cis-2,6-Nonadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047104 | |
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| Record name | Nona-2,6-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (2E,6Z)-nona-2,6-dien-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-NONADIENAL, (2E,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93E895X03C | |
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| Record name | Violet-leaf aldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Metabolism: Alpha-Linolenic Acid Derivation
The journey to trans-2,cis-6-nonadienal commences with alpha-linolenic acid (α-LA), an essential omega-3 polyunsaturated fatty acid. wikipedia.org Isotopic labeling studies have definitively confirmed that α-LA serves as the primary precursor for the formation of this potent aroma compound. wikipedia.org
Role of Polyunsaturated Fatty Acids in this compound Formation
Polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, are the foundational substrates for a class of odoriferous compounds known as "green notes." researchgate.net These C6 and C9 aldehydes and alcohols are generated through the lipoxygenase (LOX) pathway. researchgate.net Specifically, the degradation of linolenic acid via this pathway is responsible for the generation of this compound. mdpi.com The concentration and composition of these fatty acid precursors can significantly influence the final aroma profile of fruits and vegetables. researchgate.net
Enzymatic Cascade: Lipoxygenases and Hydroperoxide Lyases
The transformation of alpha-linolenic acid into this compound is a multi-step process orchestrated by a series of specific enzymes. This enzymatic cascade involves initial oxidation by lipoxygenases, followed by cleavage by hydroperoxide lyases, and subsequent isomerization. researchgate.netnih.gov
Lipoxygenase (LOX) Activity in Initial Oxidation Steps
The first crucial step in the biosynthesis is the dioxygenation of alpha-linolenic acid by a lipoxygenase (LOX) enzyme. researchgate.net LOXs are non-heme iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids. researchgate.net This reaction introduces a hydroperoxy group onto the fatty acid backbone, creating an unstable intermediate. researchgate.net
Hydroperoxide Lyase (HPL) Mediated Cleavage of Fatty Acid Hydroperoxides
The hydroperoxy fatty acids generated by LOX are then cleaved by a hydroperoxide lyase (HPL). researchgate.netashs.org This cleavage results in the formation of shorter-chain aldehydes and oxo-acids. mdpi.com Specifically, the cleavage of 9-hydroperoxy-linolenic acid by HPL yields (3Z,6Z)-nonadienal and 9-oxononanoic acid. ashs.orgmdpi.comscispace.com
Isomerase Involvement in Stereospecific Formation
The initially formed (3Z,6Z)-nonadienal can then be isomerized to the more stable and characteristically aromatic this compound. researchgate.net This isomerization is catalyzed by a specific (3Z):(2E)-hexenal isomerase, which has been identified and characterized in cucumber. frontiersin.orgnih.gov Interestingly, this isomerase can also act on other related aldehydes, highlighting its role in shaping the final volatile profile. frontiersin.org
Specificity of 9-Lipoxygenase in Biosynthesis
The regioselectivity of the initial lipoxygenase attack is critical in determining the final aldehyde product. In the case of this compound formation, a 9-lipoxygenase (9-LOX) is specifically involved. researchgate.netashs.org This enzyme directs the oxygen insertion at the 9th carbon of the alpha-linolenic acid chain, leading to the formation of 9-hydroperoxy-linolenic acid. researchgate.netashs.org This precursor is then exclusively cleaved to produce C9 aldehydes, including the direct precursor to this compound. ashs.orgscispace.com This specificity distinguishes it from the 13-lipoxygenase pathway, which leads to the formation of C6 aldehydes. researchgate.net
Regulatory Factors in Biosynthesis
The enzymatic production of this compound is a finely tuned process influenced by several key environmental and biochemical factors. These factors can significantly enhance or inhibit the yield of the compound by affecting the activity of enzymes in the lipoxygenase (LOX) pathway.
Influence of Environmental pH on Enzymatic Production
The pH of the cellular environment plays a critical role in the enzymatic generation of this compound. Research conducted on pickling cucumbers has demonstrated that the enzymes responsible for its synthesis are highly sensitive to acidic conditions. The production of (E,Z)-2,6-nonadienal was found to be dramatically reduced at pH levels below 5.0. researchgate.net This inhibition is significant as many food processing techniques, such as acidification for pickling, can rapidly halt the formation of this key flavor compound. researchgate.net
Conversely, while acidic conditions inhibit production, they have been shown to improve the stability of the compound once formed. In aqueous extracts of cucumber, this compound is unstable; however, its stability is substantially improved by acidifying the filtrate to a pH of 2.0. researchgate.netdss.go.th This suggests a dual role for pH, where lower pH values are detrimental to the enzymatic synthesis but beneficial for the preservation of the final product.
| pH Condition | Effect on Production | Effect on Stability | Reference Finding |
|---|---|---|---|
| pH < 5.0 | Dramatically Reduced | Not specified | Production capability is rapidly destroyed under conditions like fermentation or acidification. researchgate.net |
| pH ~ 2.0 | Inhibited | Substantially Improved | Stability was greatly improved by acidifying cucumber-juice filtrates to pH 2. dss.go.th |
Impact of Precursor Availability and Supplementation
The biosynthesis of this compound is fundamentally dependent on the availability of its specific precursor, α-linolenic acid. wikipedia.orgsmolecule.com Studies have confirmed that the enzymatic cascade leading to this C9 aldehyde is initiated by the lipoxygenase-mediated oxidation of linolenic acid.
Supplementation studies in cucumber homogenates have provided direct evidence for this precursor-product relationship. The addition of linolenic acid to cucumber samples prior to tissue disruption greatly enhanced the production of this compound. dss.go.th In contrast, the addition of other unsaturated fatty acids, such as linoleic acid, did not increase its production. dss.go.th Furthermore, when both linolenic and linoleic acids were added together, the formation of nonadienal was less than when linolenic acid was added alone, suggesting a potential competitive inhibition between the two fatty acid substrates for the active sites of the enzymes. researchgate.net
| Supplement Added | Observed Effect on this compound Yield | Inferred Mechanism |
|---|---|---|
| α-Linolenic Acid | Greatly Enhanced | Direct precursor for the 9-LOX pathway leading to C9 aldehydes. researchgate.netdss.go.th |
| Linoleic Acid | No Increase | Serves as a precursor for C6 aldehydes, not C9 aldehydes like nonadienal. researchgate.net |
| α-Linolenic Acid + Linoleic Acid | Increased, but less than with Linolenic Acid alone | Competitive inhibition for the biosynthetic enzymes may occur. researchgate.net |
Comparative Analysis of Biosynthetic Pathways Across Organisms
The lipoxygenase (LOX) pathway, responsible for producing a variety of volatile compounds from fatty acids, exhibits significant diversity across different organisms. The specific aldehydes produced, whether they are C6 compounds (like hexenal) or C9 compounds (like nonadienal), are determined by the regiospecificity of the initial lipoxygenase enzyme.
In cucumber (Cucumis sativus) , this compound is a major characteristic flavor volatile. researchgate.netdss.go.th Its formation is initiated by a 9-lipoxygenase (9-LOX) , which specifically oxygenates linolenic acid at the 9th carbon position. researchgate.net This creates a 9-hydroperoxide intermediate that is subsequently cleaved by a hydroperoxide lyase (HPL) to yield C9 aldehydes. researchgate.netnih.gov Further conversion by an isomerase can lead to the final (2E,6Z) configuration. frontiersin.org
In contrast, the pathway in beans (Phaseolus vulgaris) shows a different specificity. During the plant's hypersensitive defense response, the primary enzyme is a 13-lipoxygenase (13-LOX) . nih.gov This enzyme oxygenates linolenic acid at the 13th carbon, leading to the formation of a 13-hydroperoxide. Cleavage of this intermediate by HPL results in the evolution of C6 volatiles, such as trans-2-hexenal. nih.gov Consequently, the production of this compound is notably absent in this system, highlighting a critical enzymatic difference from cucumbers. nih.gov
A similar pattern is observed in some marine algae. In the brown alga (Laminaria angustata) , the HPL pathway also primarily yields C6 aldehydes. researchgate.net The low production of C9 aldehydes is attributed to a low activity for forming the necessary 9-hydroperoxide from linoleic acid, suggesting the predominance of a 13-LOX-like activity. researchgate.net
The pathway is also active in watermelon (Citrullus lanatus) , where C9 aldehydes and alcohols, including this compound, are recognized as important aroma components derived from linolenic acid via the LOX pathway. frontiersin.orgillinois.edu
| Organism | Predominant LOX Specificity | Primary Precursor | Major Aldehyde Products | This compound Production |
|---|---|---|---|---|
| Cucumber (Cucumis sativus) | 9-LOX | α-Linolenic Acid | C9 Aldehydes (e.g., nonenals, nonadienals) | High / Characteristic researchgate.netnih.gov |
| Bean (Phaseolus vulgaris) | 13-LOX | α-Linolenic Acid | C6 Aldehydes (e.g., hexenal) | Absent nih.gov |
| Brown Alga (Laminaria angustata) | 13-LOX (inferred) | Linoleic Acid | C6 Aldehydes (e.g., n-hexanal) | Low researchgate.net |
| Watermelon (Citrullus lanatus) | 9-LOX (inferred) | α-Linolenic Acid | C9 Aldehydes and Alcohols | Present frontiersin.orgillinois.edu |
Biological and Ecological Significance
Role in Plant Biology
As a volatile organic compound, trans-2,cis-6-nonadienal is involved in several key processes essential for plant survival, interaction, and propagation. It is recognized as a plant metabolite and is a component of the characteristic aroma of various plants, including cucumber, melons, and violet leaves. nih.govchemicalbook.comfraterworks.com
This compound is a notable plant volatile, emitted from both floral and vegetative parts, where it functions as a chemical signal. researchgate.net Its biosynthesis in plants is primarily derived from the enzymatic breakdown of polyunsaturated fatty acids, specifically alpha-linolenic acid, through the action of hydroperoxide lyases. smolecule.comoup.com This process is part of the lipoxygenase pathway, which is activated in response to various stimuli. scispace.com The compound has been identified in a wide array of plants, such as cucumber, cherry, guava, peas, tomato, and bell pepper. chemicalbook.com
The emission of this compound from flowers serves as an olfactory cue to attract pollinators, playing a significant role in plant reproduction. researchgate.netsmolecule.com For plants that depend on cross-pollination, such as onions, floral scents containing this aldehyde are vital for helping insects locate the flowers. researchgate.net Research has shown that the compound is an effective attractant for various insects, including scollid wasps and the male Anoplophora bungii beetle. researchgate.nettp13.com Plant odors can enhance the attraction to pheromones in many species, making them valuable in ecological interactions. researchgate.net
This compound is integral to plant defense systems, particularly in response to pathogen attacks and environmental stress. smolecule.commusechem.com Its production is notably induced during a hypersensitive response (HR), a form of localized cell death that prevents the spread of pathogens. oup.com For instance, in Phaseolus vulgaris (bean) leaves, the synthesis of this aldehyde was specifically observed during the HR triggered by an avirulent bacterial pathogen. oup.comscispace.com
The compound itself possesses antimicrobial properties and is considered a potent bactericide. researchgate.netscispace.com The production of such lipid-derived compounds correlates with a slowdown in bacterial growth within plant leaves, demonstrating a direct role in disease resistance. scispace.com
Furthermore, this compound is implicated in protecting plant tissues from oxidative stress. nih.gov Studies have shown that fragrant unsaturated aldehydes, including this compound, can activate the antioxidant responsive element (ARE), a key regulator of many protective enzymes. nih.gov This activation leads to the upregulation of molecules like thioredoxin, which help shield cells from damage caused by oxidative stress. nih.gov
Involvement in Animal Biology (Non-Human)
The presence of this compound is not limited to the plant kingdom; it is also a significant volatile compound in certain aquatic animals, contributing a distinctive aroma.
This compound is the definitive chemical responsible for the strong cucumber-like odor emitted by several fish species, particularly when they are first removed from the water. tandfonline.com This characteristic is so pronounced that some species are commonly referred to as "cucumberfish". tandfonline.com The compound has been identified in the skin of these fish. tandfonline.comtandfonline.com This odor is a well-documented trait in fish belonging to the Osmeroidei suborder, which includes smelts and graylings. tandfonline.comtandfonline.com The same odor has also been reported in other, less closely related fish families. tandfonline.comresearchgate.net
Table 1: Fish Species Known to Emit this compound
| Family | Species Name | Common Name |
| Osmeridae | Osmerus eperlanus | European Smelt |
| Osmeridae | Hypomesus pretiosus | Canadian Surf Smelt |
| Retropinnidae | Retropinna retropinna | New Zealand Common Smelt |
| Retropinnidae | Stokellia anisodon | Stokell's Smelt |
| Prototroctidae | Prototroctes maraena | Australian Grayling |
| Argentinidae | Argentina genus | Argentines or Herring Smelts |
| Chlorophthalmidae | Chlorophthalmus nigripinnis | Cucumberfish or Greeneyes |
| Pomatomidae | Family members | Bluefishes |
Data sourced from multiple studies identifying the cause of cucumber odor in fish. tandfonline.comtandfonline.com
Despite its distinct presence, the specific biological function of this compound in the skin of these aquatic organisms remains unknown. tandfonline.comtandfonline.comresearchgate.net Researchers suggest that understanding the metabolic pathways involved in its production is necessary to clarify its purpose. tandfonline.comresearchgate.net It is currently unclear whether the presence of this compound is a commonly inherited trait within the Osmeroidei and convergently present in other families, or if it is a more primitive characteristic among related groups. tandfonline.com In other animal research, the generation of this compound has been observed in the kidneys of rats treated with a renal carcinogen, linking its formation to processes of oxidative stress and lipid peroxidation in mammalian tissues. sigmaaldrich.com
Enzymatic Inhibition and Antioxidant Activities
The chemical reactivity of this compound, owing to its α,β-unsaturated aldehyde structure, underpins its significant biological activities, including enzyme inhibition and participation in antioxidant pathways.
This compound has been identified as an inhibitor of fatty acid synthase (FAS), a critical enzyme in the de novo biosynthesis of fatty acids. researchgate.net The mechanism of this inhibition has been characterized as noncompetitive, indicating that the aldehyde does not compete with the substrate for the enzyme's active site. Instead, it is proposed to bind to an allosteric site on the fatty acid synthase enzyme, altering its conformation and thereby reducing its catalytic efficiency. This interaction is a key aspect of its biological profile, suggesting a potential role in modulating lipid metabolism. researchgate.net
As a reactive α,β-unsaturated aldehyde, this compound can readily interact with nucleophilic sites on cellular macromolecules. korea.ac.kr A primary target for such interactions is the amino acid lysine (B10760008). The aldehyde can form covalent adducts with the ε-amino group of lysine residues in proteins through two principal mechanisms: Schiff base formation via the carbonyl group and Michael addition across the carbon-carbon double bond. cabidigitallibrary.org This adduction can alter the structure and function of proteins, and the ability of this compound to inhibit lysine residues has been noted. researchgate.netresearchgate.net Such interactions are fundamental to its broader biological effects, including its influence on enzyme activity and signaling pathways. korea.ac.kr
Table 1: Documented Inhibitory and Interactive Mechanisms of this compound
| Biological Target / Component | Type of Interaction | Observed Effect |
| Fatty Acid Synthase (FAS) | Noncompetitive Inhibition | Reduction of enzyme catalytic activity. researchgate.net |
| Lysine Residues | Covalent Adduction (e.g., Schiff Base Formation) | Alteration of protein structure and function. researchgate.netcabidigitallibrary.org |
Paradoxically, while being a product of lipid peroxidation, this compound can also participate in the cellular antioxidant defense system. It has been shown to function as part of a reactive antioxidant system in mammalian cells. researchgate.net Research indicates that it can significantly activate the Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. By activating ARE, this compound can enhance the expression of downstream antioxidant and detoxification enzymes, thereby bolstering the cell's capacity to neutralize reactive oxygen species and mitigate oxidative damage. korea.ac.kr
Interactions with Microorganisms
This compound exhibits significant antimicrobial properties, affecting the viability and metabolism of various microorganisms, including bacteria.
Direct research specifically detailing the effects of this compound on yeast physiology and metabolism is limited. However, studies on related microorganisms in fermentation environments provide some context. For instance, in sourdough fermentations, which involve a symbiotic culture of yeast and lactic acid bacteria (LAB), certain LAB strains are known to reduce various aldehydes. researchgate.net This metabolic activity can convert aldehydes into their corresponding alcohols, which alters the flavor and aroma profile of the final product. researchgate.net While not a direct study on yeast, this demonstrates that microorganisms in a yeast-inclusive environment can metabolize aldehydes, suggesting potential, though currently uncharacterized, interactions between this compound and yeast.
This compound has demonstrated potent bactericidal activity against a range of pathogenic bacteria. researchgate.net Its efficacy has been confirmed against several significant foodborne and human pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. oup.com The accumulation of this compound has also been observed in plants as a defense response against bacterial pathogens. For instance, its de novo synthesis was noted in pepper leaves following infection with an avirulent strain of Xanthomonas campestris, suggesting a role in the plant's hypersensitive response to limit bacterial growth. korea.ac.kr
Table 2: Antimicrobial Spectrum of this compound
| Target Microorganism | Type of Strain | Documented Effect |
| Bacillus cereus | Foodborne Pathogen | Bactericidal Activity researchgate.netoup.com |
| Escherichia coli O157:H7 | Foodborne Pathogen | Bactericidal Activity researchgate.netoup.com |
| Listeria monocytogenes | Foodborne Pathogen | Bactericidal Activity researchgate.netoup.com |
| Salmonella typhimurium | Foodborne Pathogen | Bactericidal Activity researchgate.netoup.com |
| Xanthomonas campestris | Plant Pathogen | Inhibition of growth in planta korea.ac.kr |
Research on Cellular and Genetic Effects (Excluding Human Clinical Context)
This compound has been the subject of in vitro studies to determine its potential to induce genetic damage. These investigations have utilized various cytogenetic endpoints to characterize its interaction with cellular genetic material.
The genotoxic effects of this compound have been examined using both human and non-human cell systems in a laboratory setting. researchgate.net Studies have been conducted on human blood lymphocytes and the permanent Namalva cell line to assess the compound's impact on chromosomes. researchgate.netfemaflavor.org In these experiments, cells were exposed to this compound at varying concentrations to observe any resulting genetic alterations. researchgate.net
Research has demonstrated that this compound can induce a significant dose-related increase in sister-chromatid exchanges (SCEs) and micronuclei in cultured human blood lymphocytes and Namalva cells. researchgate.netsigmaaldrich.com SCEs are exchanges of genetic material between two identical sister chromatids and are considered an indicator of genotoxic events. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, signaling chromosomal damage. The induction of micronuclei by this compound has been observed in human lymphocytes.
Table 1: In Vitro Genotoxicity of this compound
| Assay | Test System | Result | Reference |
|---|---|---|---|
| Sister-Chromatid Exchange (SCE) | Human Blood Lymphocytes & Namalva Cells | Dose-related increase | researchgate.netfemaflavor.org |
| Micronucleus Induction | Human Blood Lymphocytes | Positive | researchgate.net |
| Bacterial Reverse Mutation (Ames) Assay | Salmonella typhimurium TA100 | Negative | hpa.gov.tw |
Further investigation into the nature of the chromosomal damage caused by this compound has sought to distinguish between numerical and structural aberrations. Numerical aberrations involve a change in the number of chromosomes, while structural aberrations refer to changes in the chromosome structure, such as breaks. Studies have indicated that while this compound induces micronuclei, it does not significantly increase chromosome breaks. femaflavor.org
The type of chromosomal damage induced helps to classify a compound as either aneugenic or clastogenic. Clastogens are agents that cause structural chromosome aberrations (breaks), whereas aneugens cause numerical chromosome aberrations by interfering with the mitotic spindle apparatus. researchgate.net
Chemical Synthesis Methodologies and Engineering
Laboratory-Scale Synthetic Approaches
Synthetic organic chemistry provides several reliable routes to produce trans-2,cis-6-nonadienal with high purity and stereoselectivity. These methods are crucial for producing the compound for research and for use in the flavor and fragrance industry.
A notable synthetic route for this compound involves a condensation reaction. scentree.cosmolecule.com A common example is the reaction of malonic acid with cis-4-heptenal (B146815). scentree.cosmolecule.com This process is a multi-step synthesis that begins with the condensation of these two reactants to form trans-2,cis-6-nonadienoic acid. scentree.cosmolecule.com The subsequent steps involve the esterification of the resulting acid, typically with methanol (B129727) in an acidic medium, followed by the reduction of the ester to the corresponding alcohol, and finally, a controlled oxidation to yield the desired aldehyde, this compound. scentree.cosmolecule.com
| Step | Reactants | Product |
| 1. Condensation | Malonic acid, cis-4-Heptenal | trans-2,cis-6-nonadienoic acid |
| 2. Esterification | trans-2,cis-6-nonadienoic acid, Methanol | Methyl trans-2,cis-6-nonadienoate |
| 3. Reduction | Methyl trans-2,cis-6-nonadienoate | trans-2,cis-6-nonadien-1-ol |
| 4. Oxidation | trans-2,cis-6-nonadien-1-ol | This compound |
This table outlines the key stages in the synthesis of this compound via a condensation reaction pathway.
The direct oxidation of the corresponding alcohol, trans-2,cis-6-nonadien-1-ol, is a common and effective method for the synthesis of this compound. This reaction requires the use of specific oxidizing agents to ensure that the alcohol is converted to the aldehyde without further oxidation to a carboxylic acid. Agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this purpose. scentree.co A synthesis starting from cis-3-hexen-1-ol (B126655) ("leaf alcohol") can produce 2(trans),6(cis)-nonadien-1-ol, which is then oxidized to the target aldehyde. acs.orgchemicalbook.com The stereochemistry of the starting alcohol is critical in determining the final configuration of the dienal. acs.org
The Wittig reaction is a powerful tool in organic synthesis for the formation of alkenes from carbonyl compounds and is applicable to the synthesis of this compound. mnstate.eduwikipedia.orglibretexts.org This reaction involves the use of a phosphorus ylide, known as a Wittig reagent, which reacts with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, a strategy could involve the homologation of cis-4-heptenal using a Wittig reagent like formyl methylene (B1212753) triphenyl phosphorane. This extends the carbon chain while maintaining the crucial cis configuration of the double bond. Another approach describes a "one-pot" homologation using a specific phosphonium (B103445) salt to prepare this compound. perfumerflavorist.com
Biochemical and Enzymatic Synthesis
Nature provides an elegant and efficient pathway for the production of this compound, primarily through the oxidative breakdown of fatty acids in plants. These biochemical routes are of significant interest for the "natural" labeling of flavors and fragrances.
This compound is a well-documented product of the oxidative degradation of unsaturated fatty acids in various plants. dss.go.th The primary precursor for its biosynthesis is α-linolenic acid, a common polyunsaturated fatty acid. smolecule.comwikipedia.orgresearchgate.net This process is part of the broader lipoxygenase (LOX) pathway, which is activated in plant tissues in response to stress or damage, leading to the production of a variety of volatile compounds. nih.govmdpi.comresearchgate.net The presence of this compound is a significant contributor to the characteristic aroma of fresh cucumbers and violet leaves. scentree.coresearchgate.net
| Precursor Fatty Acid | Key Pathway | Product | Natural Source Example |
| α-Linolenic Acid | Lipoxygenase (LOX) Pathway | This compound | Cucumber, Violet Leaf |
| Linoleic Acid | Lipoxygenase (LOX) Pathway | (E)-2-Nonenal | Cucumber |
This table illustrates the primary fatty acid precursors and the biochemical pathway leading to the formation of this compound and a related C9 aldehyde.
The biosynthesis of this compound is a precisely controlled enzymatic cascade. dss.go.th The process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of polyunsaturated fatty acids like linolenic acid. mdpi.com Specifically, 9-lipoxygenase (9-LOX) acts on linolenic acid to form a 9-hydroperoxide intermediate. researchgate.netashs.org This hydroperoxide is then cleaved by another enzyme, a hydroperoxide lyase (HPL), to yield C9 aldehydes, including cis-3,cis-6-nonadienal. researchgate.netashs.org An isomerase can then convert this to the more stable and sensorially significant this compound. dss.go.thresearchgate.net The absence of this compound in certain plant responses suggests that the enzymatic pathway is highly specific, with different lipoxygenase isoenzymes (e.g., 13-lipoxygenase) leading to different volatile products. nih.gov
Biocatalytic Derivatization Using Alcohol Dehydrogenase
The biocatalytic derivatization of this compound, primarily into its corresponding alcohol, is a process of significant interest, particularly for creating natural flavor and fragrance compounds. This transformation is most commonly achieved through the action of alcohol dehydrogenases (ADHs), enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.govfrontiersin.org
In the context of this compound, ADHs are utilized for its reduction to (2E,6Z)-nonadien-1-ol, a valuable fragrance and flavor compound in its own right, often described as having a powerful violet leaf and cucumber aroma. chemicalbook.comgoogle.com This bioconversion is considered a "green chemistry" approach, offering high selectivity under mild reaction conditions.
The process typically involves the use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), which is a readily available source of ADH. google.comresearchgate.net The reduction requires a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which is regenerated by the yeast's metabolism. The reaction involves the transfer of a hydride from the NADH cofactor to the carbonyl carbon of the aldehyde, yielding the primary alcohol. frontiersin.org
Research has also explored the use of isolated ADHs. For instance, ADHs from various microbial sources can be employed for the specific reduction of C6 and C9 aldehydes, which are important "green note" volatiles in the food and fragrance industry. researchgate.net The reverse reaction, the oxidation of the alcohol back to the aldehyde, can also be catalyzed by ADHs, often requiring the oxidized form of the cofactor (NAD⁺ or NADP⁺). frontiersin.org Furthermore, aryl-alcohol oxidases (AAOs) represent another class of enzymes capable of oxidizing the corresponding alcohol to produce this compound, a method that allows the product to be labeled as "natural." uni-duesseldorf.de
Table 1: Biocatalytic Derivatization of this compound
| Transformation | Enzyme System | Typical Biocatalyst | Cofactor | Product |
|---|---|---|---|---|
| Reduction | Alcohol Dehydrogenase (ADH) | Saccharomyces cerevisiae (Baker's Yeast) | NADH | (2E,6Z)-nonadien-1-ol google.comresearchgate.net |
| Oxidation | Alcohol Dehydrogenase (ADH) | Various microbial ADHs | NAD⁺/NADP⁺ | This compound frontiersin.org |
Industrial Production Methodologies (Process-Oriented Research)
Industrial production of aldehydes is a cornerstone of the chemical industry, with hydroformylation being a principal technology for this purpose. researchgate.net
Hydroformylation of 1,5-Hexadiene (B165246) Followed by Oxidation
The synthesis of this compound via the hydroformylation of 1,5-hexadiene is a theoretical multi-step process. Hydroformylation, also known as the oxo process, involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form aldehydes. organic-chemistry.org This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. google.com
When applied to a diene such as 1,5-hexadiene, hydroformylation can be complex. The reaction can proceed at one or both of the double bonds, leading to a mixture of mono-aldehydes (heptenals) and di-aldehydes (octanedials). researchgate.net The regioselectivity (linear vs. branched aldehydes) is a critical factor controlled by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org Rhodium catalysts modified with phosphine (B1218219) ligands are often used to favor the production of linear aldehydes. google.comhhu.de
However, the direct hydroformylation of 1,5-hexadiene is noted to be challenging. Some research indicates that under certain conditions with specific catalysts like rhodium supported on metal-organic frameworks (MOFs), 1,5-hexadiene shows low or no conversion due to steric hindrance. hhu.de
Following the initial hydroformylation step to produce a C7 aldehyde, a subsequent chain extension and oxidation would be necessary to arrive at C9 this compound. This would involve further chemical transformations, such as an aldol (B89426) condensation or a Wittig-type reaction to build the nine-carbon backbone, followed by a selective oxidation of an intermediate alcohol to the final aldehyde. This specific multi-step route starting from 1,5-hexadiene is not a commonly cited industrial method for producing this compound, with other pathways being more established. scentree.cotandfonline.com
Table 2: General Conditions for Hydroformylation of Alkenes
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Rhodium or Cobalt complexes google.com |
| Ligands | Triorganophosphorus compounds (e.g., triphenylphosphine) google.com |
| Reactants | Alkene, Carbon Monoxide (CO), Hydrogen (H₂) researchgate.net |
| Pressure | 1 to 100 atm organic-chemistry.org |
| Temperature | 40 to 200 °C hhu.de |
| Solvent | Toluene, hydrocarbons, or biphasic systems hhu.de |
Stereoselective Synthesis of Isomers and Analogues
The precise aroma and biological activity of nonadienal are intrinsically linked to the stereochemistry of its two double bonds. Therefore, stereoselective synthesis is crucial for obtaining the desired (2E,6Z) isomer and for creating specific analogues for research.
Several strategies have been developed for the stereoselective synthesis of this compound. A common and effective approach relies on controlling the stereochemistry of the starting materials and key reaction steps. One prominent synthesis begins with (Z)-3-hexen-1-ol (leaf alcohol), which already contains the required cis double bond. acs.org This alcohol is converted to a halide and then to a Grignard reagent. Reaction with acrolein, followed by an allylic rearrangement, yields (2E,6Z)-nonadien-1-ol, which is then oxidized to the target aldehyde, this compound. chemicalbook.comacs.org The rearrangement and oxidation steps are controlled to produce the trans configuration at the 2-position.
Another documented stereoselective route involves the condensation of malonic acid with cis-4-heptenal. scentree.co This is followed by esterification, reduction of the ester to the corresponding alcohol, and a final oxidation step to yield the aldehyde.
The synthesis of other isomers and precursors has also been achieved with high stereoselectivity. For example, 3Z,6Z-nonadienal, a biosynthetic precursor, has been synthesized stereoselectively starting from the Grignard coupling of 3-butynyl-tetrahydropyranyl ether and bromopentyne. tandfonline.com This is followed by stereoselective hydrogenation of the resulting diynol using a Lindlar catalyst to create the two cis double bonds, and subsequent oxidation of the alcohol to the aldehyde. tandfonline.com This method highlights the power of using alkyne precursors to control the final alkene geometry.
The synthesis of analogues, such as stereochemically defined tetrahydropyrans, also employs advanced stereoselective methods, demonstrating the broad applicability of these synthetic strategies in modern organic chemistry. nih.govnih.gov
Table 3: Comparison of Stereoselective Synthesis Routes
| Starting Material(s) | Key Steps | Isomer Produced |
|---|---|---|
| (Z)-3-Hexen-1-ol (leaf alcohol), Acrolein | Grignard reaction, Allylic rearrangement, Oxidation chemicalbook.comacs.org | (2E,6Z)-Nonadienal |
| cis-4-Heptenal, Malonic acid | Condensation, Esterification, Reduction, Oxidation scentree.co | (2E,6Z)-Nonadienal |
| 3-Butynyl-tetrahydropyranyl ether, Bromopentyne | Grignard coupling, Stereoselective hydrogenation (Lindlar), Oxidation tandfonline.com | (3Z,6Z)-Nonadienal |
Advanced Analytical Techniques for Characterization and Quantification in Biological Matrices
Chromatographic Separation and Detection Methods
Chromatography is a cornerstone for the analysis of volatile compounds like trans-2,cis-6-nonadienal from biological samples. wiley.com It allows for the separation of the target analyte from a complex mixture, enabling accurate identification and quantification.
Gas chromatography (GC) is the principal technique for the analysis of volatile organic compounds (VOCs), including this compound. wiley.com In GC, the sample is vaporized and transported by an inert gas through a capillary column. mdpi.com The separation of different components in the mixture is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. mdpi.com
For profiling volatile compounds in biological matrices, headspace sampling is often employed. Static headspace extraction involves placing the sample in a sealed vial and allowing the volatile analytes to equilibrate between the sample matrix and the headspace before a portion of the headspace is injected into the GC. colostate.edu This technique is particularly advantageous for complex biological samples as it minimizes the introduction of non-volatile matrix components into the GC system, thereby protecting the column and improving analytical performance. colostate.edu
To enhance the identification and quantification capabilities of GC, it is often coupled with other detection systems. These "hyphenated techniques" provide a powerful tool for the analysis of complex mixtures.
GC-Mass Spectrometry (GC-MS): This is a robust technique where the gas chromatograph is coupled to a mass spectrometer. mdpi.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification. mdpi.com GC-MS is highly sensitive and specific, making it ideal for identifying and quantifying trace levels of this compound in complex biological samples. mdpi.comwiley.com
GC-Flame Ionization Detection (GC-FID): In this technique, the GC is connected to a flame ionization detector. colostate.edu As organic compounds elute from the column, they are burned in a hydrogen-air flame, producing ions that are detected as an electrical signal. gcms.cz The response of the FID is proportional to the mass of carbon atoms in the analyte, making it a reliable quantitative detector. researchgate.net GC-FID is a well-established and cost-effective method for the quantitative analysis of volatile organic compounds. researchgate.net
| Technique | Principle | Advantages for this compound Analysis |
| GC-MS | Separates compounds by GC, identifies by mass fragmentation patterns. mdpi.com | High sensitivity and specificity, provides structural information for definitive identification. mdpi.com |
| GC-FID | Separates compounds by GC, detects by ionization in a flame. colostate.edu | Robust, cost-effective, excellent for quantification. researchgate.net |
Flash chromatography is a purification technique used to isolate specific compounds from a mixture. biotage.com It operates on the principle of liquid chromatography, where a solvent carries the mixture through a column packed with a solid stationary phase, typically silica (B1680970) gel. biotage.com Compounds separate based on their differing affinities for the stationary and mobile phases. biotage.com
In the context of biological matrices, flash chromatography can be employed as a preparative step to isolate and purify this compound from a crude extract before further analysis. biotage.comresearchgate.net This is particularly useful when larger quantities of the purified compound are needed for structural elucidation or biological activity studies. The choice of solvent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). orgsyn.org
Sample Preparation Methodologies for Biological Samples
Effective sample preparation is crucial for the successful analysis of this compound in biological samples. The primary goals are to efficiently extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Steam Distillation: This technique is commonly used for the extraction of volatile compounds from plant and other biological materials. journalejmp.com It involves passing steam through the sample, which causes the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed and collected. journalejmp.com For this compound, optimizing parameters such as distillation time and steam flow rate is essential to maximize recovery and prevent thermal degradation. mdpi.com
Solvent Extraction: Liquid-liquid extraction is a widely used method for isolating aldehydes from aqueous biological samples. acs.org The choice of solvent is critical and depends on the polarity of the target analyte and the sample matrix. elsevierpure.com For aldehydes, solvents like butyl acetate (B1210297) and cyclopentyl methyl ether have shown high extraction efficiencies. elsevierpure.comresearcher.life The pH of the aqueous phase can also be adjusted to optimize the partitioning of the analyte into the organic solvent. bohrium.com A common approach involves a "pH-swing" where the pH is adjusted to facilitate extraction and then readjusted for back-extraction into a clean aqueous phase if necessary. researcher.life
| Extraction Method | Principle | Key Optimization Parameters for this compound |
| Steam Distillation | Volatile compounds are co-distilled with steam. journalejmp.com | Distillation time, steam flow rate, temperature. mdpi.com |
| Solvent Extraction | Partitioning of the analyte between two immiscible liquid phases. acs.org | Solvent type, pH of the aqueous phase, solvent-to-sample ratio. elsevierpure.comresearcher.life |
Unsaturated aldehydes like this compound can be susceptible to degradation through oxidation, polymerization, or isomerization, particularly during extraction and storage. nih.gov Several strategies can be employed to enhance their stability.
pH Control: Maintaining an appropriate pH during extraction is crucial. Acidic conditions can sometimes lead to the formation of adducts with certain reagents, while alkaline conditions might promote other degradation pathways. nih.gov The optimal pH needs to be determined empirically for each specific biological matrix and extraction protocol.
Vacuum Distillation: For thermally sensitive compounds, vacuum distillation can be a valuable alternative to steam distillation at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.
Derivatization: To improve the stability and detectability of aldehydes, they are often converted into more stable derivatives. coresta.org A common method involves reacting the aldehyde with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone. coresta.orgup.ac.za This not only stabilizes the aldehyde but can also enhance its response in analytical instruments. up.ac.za
Use of Stabilizers: The addition of antioxidants or stabilizers to the extraction solvent or the final extract can help prevent oxidative degradation. For instance, α-tocopherol is sometimes used as a stabilizer for commercially available standards of this compound. sigmaaldrich.comsigmaaldrich.com
Stability Studies in Biological Extracts and Model Systems
The stability of this compound is a crucial factor that influences its concentration in biological extracts and, consequently, the accuracy of its quantification. Degradation can occur through various mechanisms, including isomerization, oxidation, and polymerization, which are influenced by factors such as pH, temperature, and the composition of the matrix.
Kinetic Analysis of Compound Degradation in Aqueous and Distilled Extracts
Studies on the stability of this compound in aqueous extracts from plant tissues, such as cucumber, have provided valuable insights into its degradation kinetics. In cucumber juice filtrates, this compound has been shown to be inherently unstable. The degradation appears to follow first-order kinetics, with the rate of degradation being highly dependent on the pH of the medium.
Research has demonstrated that acidification of cucumber juice filtrates significantly enhances the stability of this compound. For instance, at a storage temperature of 5°C, control samples at a pH of 5.8 exhibited a rapid decline in this compound concentration, with losses of approximately 25%, 65%, and 95% after 1, 6, and 14 days, respectively. In contrast, adjusting the pH to 2.0 resulted in a marked improvement in stability, with corresponding losses of only about 5%, 15%, and 35% over the same time periods fda.gov. This suggests that the degradation is acid-catalyzed, with lower pH values slowing down the degradation reactions.
The improved stability at lower pH is a critical consideration for sample preparation and storage protocols aimed at the accurate quantification of this compound in biological extracts.
Effects of Temperature and Matrix Composition on Stability
Temperature is another critical factor governing the stability of this compound. As with most chemical reactions, an increase in temperature generally accelerates the rate of degradation. In the context of cucumber juice filtrates, storage at 25°C led to a more rapid loss of the compound compared to storage at 5°C. For example, at 25°C, a control sample at pH 5.8 lost 55% of its this compound content within 24 hours, highlighting the significant impact of temperature on its stability fda.gov.
The composition of the biological matrix also plays a pivotal role in the stability of volatile aldehydes. The presence of enzymes, such as lipoxygenases and hydroperoxide lyases, which are involved in the biosynthesis of this compound from fatty acid precursors, can also contribute to its further conversion or degradation if not properly inactivated during sample preparation. Furthermore, interactions with other matrix components, such as proteins and polyphenols, can influence the volatility and stability of the compound. While specific quantitative data on the effects of diverse matrix compositions on this compound stability are limited, it is a well-established principle in flavor chemistry that the food matrix can significantly impact the retention and release of volatile compounds.
Quantification Methodologies and Detection Thresholds
The accurate quantification of this compound in biological matrices requires highly sensitive and selective analytical techniques due to its typically low concentrations and the complexity of the surrounding matrix.
Development of Sensitive Detection Methods for Low Concentration Levels
Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique for the analysis of volatile compounds like this compound. To enhance sensitivity, especially for trace-level detection, various sample preparation and introduction techniques are utilized. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for the extraction and preconcentration of volatile and semi-volatile compounds from a sample's headspace before GC-MS analysis.
The choice of the SPME fiber coating is critical for the selective and efficient extraction of the target analyte. For general profiling of volatile compounds, including aldehydes, fibers with a combination of coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often used to cover a broad range of polarities and molecular weights.
While specific limits of detection (LOD) and limits of quantification (LOQ) for this compound are not extensively reported in the literature for a wide range of biological matrices, the inherent sensitivity of modern GC-MS instrumentation, coupled with optimized extraction techniques like SPME, allows for detection at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. The detection threshold for this compound is known to be very low, in the order of ppb, which corresponds to its high odor potency frontiersin.org. The development of a robust analytical method requires careful validation, including the determination of LOD and LOQ in the specific matrix of interest to ensure the reliability of the quantitative data.
Reproducible Quantification in Diverse Biological Matrices
Achieving reproducible quantification of this compound across diverse biological matrices is challenging due to the phenomenon known as the "matrix effect." Co-extracted compounds from the matrix can interfere with the analysis, either enhancing or suppressing the analyte signal in the mass spectrometer, leading to inaccurate quantification.
To mitigate matrix effects, several strategies can be employed. One common approach is the use of matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix being analyzed. This helps to compensate for any signal enhancement or suppression caused by the matrix components.
Another strategy is the use of an internal standard. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added to the sample at a known concentration before extraction and analysis. By comparing the response of the analyte to the response of the internal standard, variations in extraction efficiency and instrumental response can be corrected, leading to more reproducible and accurate quantification.
The validation of the analytical method is paramount to ensure its reproducibility. This involves assessing parameters such as linearity, precision (repeatability and intermediate precision), and accuracy (recovery) in the specific biological matrices of interest. While the study by Buescher and Buescher (2001) provides a method for quantification in cucumber extracts, further research is needed to establish and validate reproducible quantification methods for this compound in a wider variety of biological matrices, which would involve a thorough investigation and compensation for matrix effects.
Future Directions in Trans 2,cis 6 Nonadienal Research
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of trans-2,cis-6-nonadienal is known to originate from the enzymatic degradation of polyunsaturated fatty acids, specifically α-linolenic acid. smolecule.comwikipedia.orgresearchgate.net This process involves the sequential action of enzymes in the lipoxygenase (LOX) pathway, including lipoxygenase and hydroperoxide lyase (HPL). researchgate.net However, the precise identities of all the enzymes involved and the intricate regulatory networks that control its production in different organisms and under various conditions remain largely uncharacterized.
Future research will focus on identifying the specific isoforms of LOX and HPL responsible for the production of the 9-hydroperoxide precursor and its subsequent cleavage to form this compound. researchgate.net Studies have shown that 9-LOX is a key enzyme in this process in cucumbers. researchgate.net Further investigations using transcriptomic and metabolomic approaches, similar to those applied in studies of dragon fruit, can help identify candidate genes and transcription factors that regulate the expression of these biosynthetic genes. mdpi.com Understanding these regulatory networks is crucial for explaining why the production of this aldehyde varies significantly between different plant species and even between different tissues within the same plant. researchgate.net
Table 1: Known and Hypothesized Components of the this compound Biosynthetic Pathway
| Component | Known/Hypothesized Role | Research Focus |
| Precursor | α-Linolenic Acid | Confirmed precursor through isotopic labeling studies. wikipedia.orgresearchgate.net |
| Key Enzymes | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | 9-LOX is implicated in cucumber. researchgate.net Future work aims to identify specific HPL isoforms and other potential enzymes like isomerases. researchgate.net |
| Regulatory Factors | Transcription Factors (e.g., MYB) | WGCNA studies in other plants suggest potential regulatory genes. mdpi.com Future research will aim to identify and validate these factors in high-producing species. |
| Cellular Location | Plastids/Cytosol | The precise subcellular localization of the entire pathway is an area for future investigation. |
In-depth Mechanistic Studies of Biological Activities in Diverse Organisms
This compound exhibits a range of biological activities, from plant defense to potential therapeutic applications. As an α,β-unsaturated aldehyde, it is chemically reactive and can form adducts with nucleophilic sites in biomolecules like proteins, which is a likely mechanism for its bioactivity. However, the specific molecular targets and the downstream signaling pathways it modulates are not fully understood.
Future research will necessitate in-depth mechanistic studies to elucidate how this compound exerts its effects. For instance, its reported role as a fatty acid synthase inhibitor warrants further investigation to understand the specific binding interactions and the potential for developing it as a metabolic research tool. biosynth.com Its antibacterial properties against pathogenic bacteria like E. coli O157:H7 and Salmonella Typhimurium also require detailed study to determine its mode of action, which could involve membrane disruption or inhibition of essential enzymes. researchgate.net Furthermore, its function as a noncompetitive inhibitor of tyrosinase, an enzyme involved in browning, suggests a potential application in food preservation that could be explored through detailed enzyme kinetics and structural studies. researchgate.net
Development of Novel Stereoselective Synthetic Pathways
The precise stereochemistry of this compound is critical for its characteristic aroma and biological functions. While several synthetic routes exist, such as those starting from cis-3-hexenol or 4-heptynal, there is a continuous need for more efficient, cost-effective, and highly stereoselective synthetic methods. The development of such pathways is crucial not only for the flavor and fragrance industry but also for producing high-purity standards for research and for synthesizing related compounds, like the insect pheromone (E)-2-cis-6,7-epoxynonenal, where this compound acts as a synergist. researchgate.net
Future synthetic chemistry research will likely focus on several key areas:
Catalytic Asymmetric Synthesis: Exploring new chiral catalysts to control the stereochemistry of the double bonds with high precision and yield.
Biocatalysis: Utilizing enzymes or whole-cell systems to perform key stereoselective transformations, offering a greener and potentially more efficient alternative to traditional chemical methods.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can improve safety, scalability, and consistency compared to batch production.
The goal is to move beyond methods that produce mixtures of isomers and to develop robust pathways that yield the desired trans,cis isomer with very high stereoselectivity (>99%). e-bookshelf.desigmaaldrich.com
Exploration of Ecological Signaling Roles Beyond Currently Known Functions
The role of plant volatiles in mediating ecological interactions is a rapidly growing field of study. annualreviews.org this compound is known to be involved in plant defense and pollinator attraction. It also functions as a synergistic component of the aggregation-sex pheromone of the red-necked longicorn beetle, Aromia bungii, enhancing the attraction of both sexes to the primary pheromone component. researchgate.net
However, the full spectrum of its ecological signaling roles is likely much broader. Future research should explore its function in other, less-studied interactions:
Below-ground Signaling: Investigating whether it is released by roots and acts as a signal to soil microbes, nematodes, or neighboring plants.
Tritrophic Interactions: Determining if its emission by herbivore-damaged plants serves as a signal to attract predators or parasitoids of the herbivores.
Allelopathy: Assessing its potential to inhibit the germination or growth of competing plant species.
Atmospheric Degradation and Signal Integrity: Studying how it degrades in the atmosphere and how environmental factors like pollution affect its stability and function as a reliable signal. annualreviews.org
Exploring these diverse ecological roles will provide a more complete understanding of how this single molecule can mediate a complex web of interactions within an ecosystem.
Q & A
Basic Research Questions
Q. How can trans-2,cis-6-Nonadienal be accurately quantified in plant and food matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is widely used for volatile compound analysis. Calibration curves using synthetic standards (≥96% purity, stabilized with α-tocopherol) are recommended to account for matrix effects . For cucumber or kelp samples, homogenization in saturated salt solutions improves volatile recovery .
Q. What are the primary synthetic routes for producing high-purity this compound?
- Methodological Answer : Industrial synthesis often involves cross-aldol condensation of aldehydes under controlled pH and temperature. FCC/FG-grade synthesis requires purification via fractional distillation (boiling point: 94–95°C at 18 mmHg) and stabilization with antioxidants like α-tocopherol to prevent oxidation .
Q. How does this compound contribute to cucumber flavor profiles during storage?
- Methodological Answer : Relative odor activity value (ROAV) analysis identifies it as a key flavor compound (ROAV ≥1). In lightly pickled cucumbers, its concentration correlates with freshness, while increased levels of trans-2-octenal indicate off-flavor development. PLS-DA modeling can differentiate these markers during storage studies .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s metabolic pathways in mammalian models?
- Methodological Answer : Wistar rat studies suggest administering isotopically labeled this compound via oral gavage, followed by LC-MS/MS analysis of kidney homogenates to track metabolites like C(2-12) aldehydes and C(7-12) acyloins. Control groups should receive vehicle-only treatments to isolate compound-specific effects .
Q. How can contradictory data on this compound’s stability in food matrices be resolved?
- Methodological Answer : Discrepancies often arise from differences in stabilization methods (e.g., α-tocopherol vs. BHT) or storage conditions (light exposure, oxygen levels). A factorial design experiment comparing antioxidants under varying temperatures (4°C vs. 25°C) and controlled atmospheres (N₂ vs. air) can isolate degradation drivers .
Q. What mechanistic insights explain this compound’s role in plant defense signaling?
- Methodological Answer : Transcriptomic profiling of Arabidopsis thaliana exposed to vapor-phase this compound reveals upregulation of jasmonate pathway genes. Knockout mutants (e.g., coi1-1) can validate specificity. Field trials should measure herbivore predation rates in transgenic plants overexpressing related biosynthetic enzymes .
Methodological Considerations
- Reproducibility : Document all components (e.g., GC column type, SPME fiber coating) to enable replication .
- Ethical Compliance : For mammalian studies, detail participant selection criteria (e.g., Wistar rat strain, age) and institutional review protocols .
- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including raw chromatograms and PLS-DA model parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
